molecular formula C12H15NO4 B042415 Isopentyl 4-nitrobenzoate CAS No. 38120-06-8

Isopentyl 4-nitrobenzoate

Cat. No. B042415
CAS RN: 38120-06-8
M. Wt: 237.25 g/mol
InChI Key: KMOODDWVCAWHMC-UHFFFAOYSA-N
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Description

Isopentyl 4-nitrobenzoate is a chemical compound with the molecular formula C12H15NO4 . It is also known as Isoamyl nitrite .


Molecular Structure Analysis

The molecular structure of Isopentyl 4-nitrobenzoate consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The exact mass of the molecule is 237.100108 .

Scientific Research Applications

  • Protection of Functional Groups in Organic Synthesis : The nitrobenzoyl group in butyl nitrobenzoate compounds, such as Isopentyl 4-nitrobenzoate, can effectively protect functional hydroxyl groups. This protection reduces their oxidative stability, allowing for high yields of n-butanoate ions. This characteristic is valuable in organic synthesis where specific functional groups need to be protected during reactions (Jorge & Stradiotto, 1996).

  • Antioxidant Activity : Compounds like Isopentyl ferulate, which are structurally related to Isopentyl 4-nitrobenzoate, demonstrate strong antioxidant activity in vitro. This suggests potential applications in developing new products with antioxidant properties (Machado et al., 2015).

  • Medical Diagnostics : 4-Nitrobenzenesulfonyl chloride, related to Isopentyl 4-nitrobenzoate, is used in LC-MS for detecting estrogens in biological fluids. This method allows for accurate quantification of serum and urine estrone and estradiol in pregnant women, aiding in the diagnosis of fetoplacental function (Higashi et al., 2006).

  • Biochemical Analysis : Aromatic disulfides, similar to Isopentyl 4-nitrobenzoate, are useful for determining sulfhydryl groups in biological materials. They also have potential for splitting disulfide bonds by reduced heme in blood (Ellman, 1959).

  • Pharmaceutical Development : Substituted benzo[b]thiophenes, related to Isopentyl 4-nitrobenzoate, have been identified as potent anti-inflammatory and analgesic agents. Some compounds in this group have shown greater potency than certain known drugs (Fakhr et al., 2009).

  • Chromatography and Analytical Chemistry : High-performance liquid chromatography can effectively separate and determine 4-nitrobenzoates of various carbohydrates. This method allows for rapid isocratic separations on polar adsorbents and the use of low-cost UV detectors (Nachtmann & Budna, 1977).

  • Synthesis of Medical Intermediates : The ozone-induced reaction of 4-nitrotoluene in acetic acid solution, a process related to the synthesis of Isopentyl 4-nitrobenzoate, provides an environmentally friendly, low-temperature method for synthesizing 4-nitrobenzoic acid, an intermediate in the production of procaine (Halstian et al., 2022).

Safety And Hazards

Isopentyl nitrite is considered hazardous. It is highly flammable and harmful if swallowed or inhaled . It is advised to use personal protective equipment as required, ensure adequate ventilation, and avoid all sources of ignition .

properties

IUPAC Name

3-methylbutyl 4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-9(2)7-8-17-12(14)10-3-5-11(6-4-10)13(15)16/h3-6,9H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMOODDWVCAWHMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191530
Record name Isopentyl 4-nitrobenzoate
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Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isopentyl 4-nitrobenzoate

CAS RN

38120-06-8
Record name 1-Butanol, 3-methyl-, 1-(4-nitrobenzoate)
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Record name Isopentyl 4-nitrobenzoate
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Record name Isopentyl 4-nitrobenzoate
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Record name Isopentyl 4-nitrobenzoate
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Record name ISOPENTYL 4-NITROBENZOATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YB Kiran, R Ikeda, N Sakai, T Konakahara - Synthesis, 2009 - thieme-connect.com
The direct conversion of aldehydes into their corresponding esters in the presence of iodine and sodium nitrite in aqueous alcohols is reported. In all these reactions, alcohol serves as …
Number of citations: 27 www.thieme-connect.com
پالزوان, احمدنور, قادری - نشریه شیمی و مهندسی شیمی ایران, 2021‎ - nsmsi.ir
در این کار پژوهشی یک سامانه نوین برای استری شدن اکسایشی متیل کتون ها ارایه شده است. در این سامانه از ید و DBU بهعنوان یک سامانه ساده استفاده شده و با شکستن پیوند کربن ـ کربن، استر …‎
Number of citations: 3 www.nsmsi.ir

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